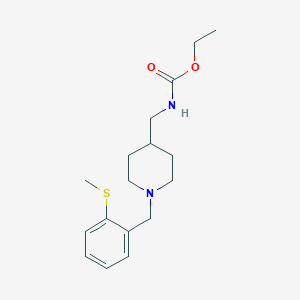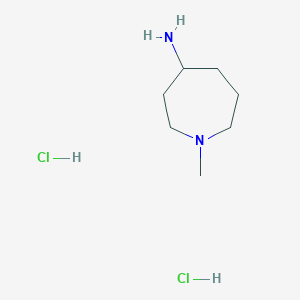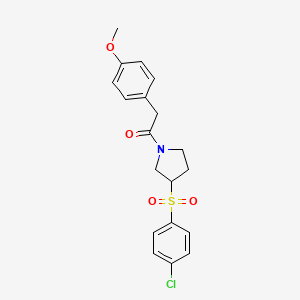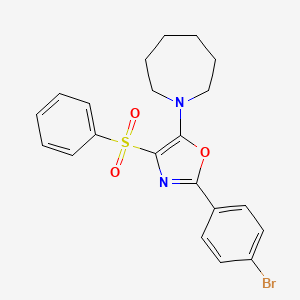
Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate, commonly known as metixene, is a synthetic compound that belongs to the class of anticholinergic drugs. It was first synthesized in the 1960s as a potential treatment for Parkinson's disease. However, it was later found to be more effective in treating symptoms of schizophrenia and other psychotic disorders. Metixene has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A series of compounds, including alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, have been synthesized and shown to demonstrate significant growth inhibition in L1210 cells, associating their biological activity with mitotic spindle poisoning. These compounds also show significant in vivo antifilarial activity against adult worms of various species in experimentally infected jirds (S. Ram et al., 1992).
Biological Activity and Applications
Ethyl carbamate (EC), found in fermented food products and alcoholic beverages, has been classified as a Group 2A carcinogen. Research on EC focuses on its formation, metabolism, and strategies for mitigation due to its potential health impacts. Natural products are suggested to offer protection against EC-induced toxicity through the modulation of oxidative stress (Vemana Gowd et al., 2018).
Mitigation Strategies
Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages have explored physical, chemical, enzymatic, and metabolic engineering technologies. These strategies aim to reduce EC levels to meet safety standards and address one of the significant challenges in the alcoholic beverage industry (Xinrui Zhao et al., 2013).
Environmental and Food Safety
A comprehensive review on ethyl carbamate in fermented beverages discusses its genotoxicity, analytical methods for detection, formation pathways, and removal strategies. This research is crucial for understanding EC's impact on human safety and for developing measures to limit its presence in food and beverages (Z. Jiao et al., 2014).
Propiedades
IUPAC Name |
ethyl N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-3-21-17(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-16(15)22-2/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJOICQYBHUXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)











![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)
